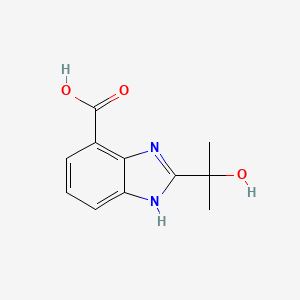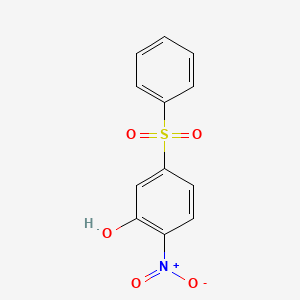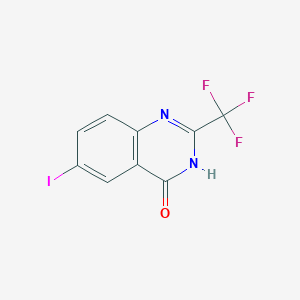
6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of iodine and trifluoromethyl groups in the compound enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves the reaction of 2-trifluoromethyl-3,1-benzoxazone with amines. The reaction conditions can vary, but a common method involves fusing 6-iodo-2-trifluoromethyl-3,1-benzoxazin-4-one with amines at 140°C for 10 minutes. This reaction yields 5-iodo-N-(methyl and aryl)-2-trifluoroacetamido benzamide derivatives . Another method involves condensing 6-iodo-2-trifluoromethyl-3,1-benzoxazinone with amines in acetic acid under reflux conditions, resulting in 6-iodo-3-(methyl and aryl)-2-trifluoromethylquinazolin-4-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Condensation Reactions: The compound can react with hydrazine hydrate to form 3-amino-6-iodo-2-trifluoromethylquinazolinone.
Formation of Schiff’s Bases: The 3-amino derivative can further react with aldehydes and isatin to form Schiff’s bases.
Common Reagents and Conditions
Amines: Used in the initial synthesis and condensation reactions.
Hydrazine Hydrate: Used to form the 3-amino derivative.
Aldehydes and Isatin: Used to form Schiff’s bases.
Major Products Formed
- 5-iodo-N-(methyl and aryl)-2-trifluoroacetamido benzamide derivatives
- 6-iodo-3-(methyl and aryl)-2-trifluoromethylquinazolin-4-one derivatives
- 3-amino-6-iodo-2-trifluoromethylquinazolinone
- Schiff’s bases of isatin
Aplicaciones Científicas De Investigación
6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one has been studied for its antimicrobial properties. The compound and its derivatives have shown moderate effects on some bacteria and fungi . The Schiff’s base of isatin, in particular, has demonstrated potent antifungal activity comparable to ketoconazole . Additionally, quinazolinone derivatives, including this compound, have been explored for their potential anticancer and antiviral activities .
Mecanismo De Acción
The mechanism of action of 6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one is not fully understood. the presence of the trifluoromethyl group is known to enhance the compound’s interaction with biological targets, potentially through increased lipophilicity and improved binding affinity to enzyme active sites . The iodine atom may also contribute to the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-iodo-3-substituted-2-trifluoromethylquinazolin-4-one derivatives
- 3-(3-trifluoromethylphenyl)-6-iodo-4(3H)-quinazolinone derivatives
Uniqueness
6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups in the quinazolinone scaffold makes it a valuable compound for medicinal chemistry research, particularly in the development of antimicrobial, anticancer, and antiviral agents .
Propiedades
Fórmula molecular |
C9H4F3IN2O |
|---|---|
Peso molecular |
340.04 g/mol |
Nombre IUPAC |
6-iodo-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H4F3IN2O/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8/h1-3H,(H,14,15,16) |
Clave InChI |
LOQMCDKMOJGZCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)C(=O)NC(=N2)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4,7-Trioxaspiro[4.4]nonan-8-ol](/img/structure/B8603574.png)
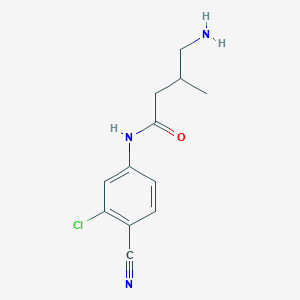
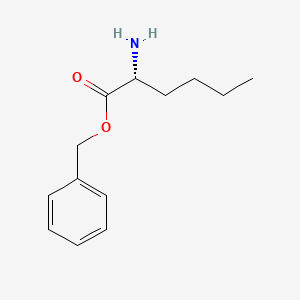
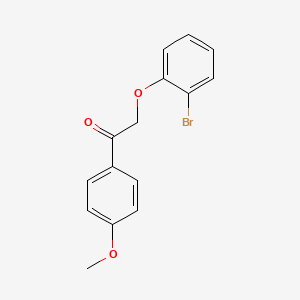
![4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B8603599.png)
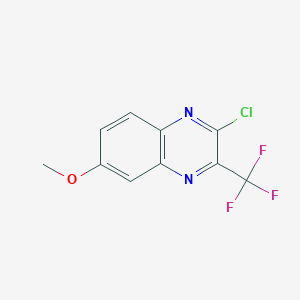
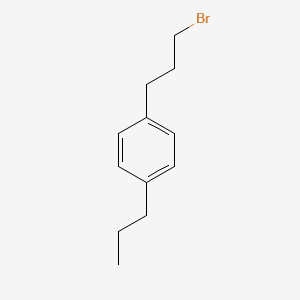
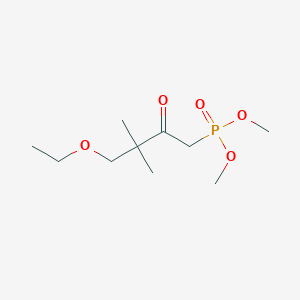
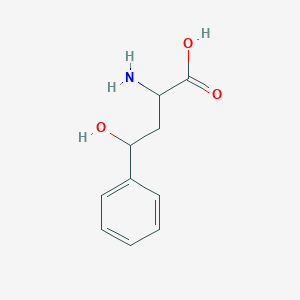
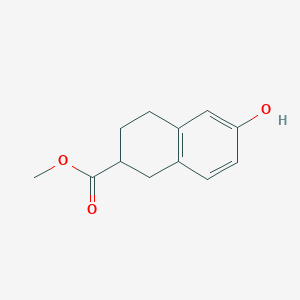
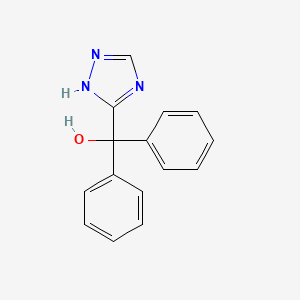
![2H-Thieno[2,3-e]-1,4-diazepin-2-one, 1,3-dihydro-5-phenyl-](/img/structure/B8603661.png)
